molecular formula C26H29NO2 B11403007 1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol

1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol

Cat. No.: B11403007
M. Wt: 387.5 g/mol
InChI Key: DGRSYBGFFBYEHK-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol is a complex organic compound with a unique structure that includes a morpholine ring, a methylphenyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a reaction between 3-methylbenzaldehyde and morpholine, followed by the addition of diphenylmethanol.

    Addition of Functional Groups: Subsequent steps involve the addition of functional groups to the core structure, often using reagents such as Grignard reagents or organolithium compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-(piperidin-4-yl)-1,2-diphenylpropan-1-ol: Similar structure with a piperidine ring instead of a morpholine ring.

    1-(3-Methylphenyl)-3-(pyrrolidin-4-yl)-1,2-diphenylpropan-1-ol: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(3-Methylphenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-morpholin-4-yl-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C26H29NO2/c1-21-9-8-14-24(19-21)26(28,23-12-6-3-7-13-23)25(22-10-4-2-5-11-22)20-27-15-17-29-18-16-27/h2-14,19,25,28H,15-18,20H2,1H3

InChI Key

DGRSYBGFFBYEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)(C(CN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

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